molecular formula C29H48O2 B1162554 29-Nor-20-oxolupeol CAS No. 19891-85-1

29-Nor-20-oxolupeol

Cat. No.: B1162554
CAS No.: 19891-85-1
M. Wt: 428.7 g/mol
InChI Key:
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Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 29-Nor-20-oxolupeol is the nitric oxide (NO) levels in Lipopolysaccharides (LPS)-activated murine microglial cells . Nitric oxide plays a crucial role in various physiological and pathological processes, including inflammation and immunomodulation.

Mode of Action

This compound interacts with its target by reducing the levels of nitric oxide in LPS-activated murine microglial cells . This interaction results in a decrease in the inflammatory response, as nitric oxide is a key mediator of inflammation.

Biochemical Pathways

It is known that the compound’s action on nitric oxide levels can influence various biochemical pathways related to inflammation and immune response .

Pharmacokinetics

For instance, it can be stored as a powder at -20°C for 3 years, and in solvent at -80°C for 6 months . These storage conditions can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of nitric oxide levels in LPS-activated murine microglial cells . This reduction can lead to a decrease in inflammation and modulation of immune response.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and light exposure . Furthermore, the compound’s action can be influenced by the presence of other substances, such as LPS, which can activate murine microglial cells .

Biochemical Analysis

Biochemical Properties

29-Nor-20-oxolupeol plays a crucial role in biochemical reactions, particularly in reducing nitric oxide (NO) levels in lipopolysaccharide (LPS)-activated murine microglial cells. The compound exhibits an IC50 value of 44.21 µM . It interacts with various enzymes and proteins involved in inflammatory pathways, thereby modulating the inflammatory response. The specific nature of these interactions includes inhibition of NO production, which is a key mediator in inflammatory processes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In microglial cells, it reduces NO levels, thereby mitigating inflammation . This compound influences cell signaling pathways, particularly those involved in the inflammatory response. It also affects gene expression related to inflammation and cellular metabolism, leading to a reduction in pro-inflammatory cytokines and other inflammatory mediators.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules in the inflammatory pathway. It binds to and inhibits enzymes responsible for NO production, such as inducible nitric oxide synthase (iNOS). This inhibition leads to a decrease in NO levels, thereby reducing inflammation. Additionally, this compound modulates gene expression by downregulating pro-inflammatory genes and upregulating anti-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored as a powder at -20°C for up to three years . In solution, its stability decreases, with recommended storage at -80°C for six months or -20°C for one month . Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods, although repeated freeze-thaw cycles should be avoided to preserve its efficacy.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to inflammation. It interacts with enzymes such as iNOS and other cofactors involved in NO production. By inhibiting these enzymes, this compound reduces NO levels and modulates metabolic flux, leading to decreased levels of inflammatory metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its anti-inflammatory effects. The compound’s distribution is crucial for its efficacy, as it needs to reach the sites of inflammation to be effective .

Subcellular Localization

This compound is localized within specific subcellular compartments, which influences its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This localization is essential for its interaction with enzymes and other biomolecules involved in the inflammatory response .

Preparation Methods

Synthetic Routes and Reaction Conditions: 29-Nor-20-oxolupeol can be extracted from natural sources such as Impatiens basamina . The extraction process typically involves solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques to achieve high purity levels.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources followed by purification. The process is optimized to ensure high yield and purity, making the compound suitable for various research applications.

Chemical Reactions Analysis

Types of Reactions: 29-Nor-20-oxolupeol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes .

Comparison with Similar Compounds

29-Nor-20-oxolupeol is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for research and development.

Properties

IUPAC Name

1-[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-18(30)19-10-13-26(4)16-17-28(6)20(24(19)26)8-9-22-27(5)14-12-23(31)25(2,3)21(27)11-15-29(22,28)7/h19-24,31H,8-17H2,1-7H3/t19-,20+,21-,22+,23-,24+,26+,27-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXANGLYPFOYKX-XJJQXQETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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